![molecular formula C13H10N6 B11861145 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine CAS No. 4022-97-3](/img/structure/B11861145.png)
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine is a heterocyclic compound that belongs to the class of triazolopurines. These compounds are known for their diverse biological activities, including antitumor and antiviral properties . The structure of this compound consists of a triazole ring fused to a purine ring, with a benzyl group attached to the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine typically involves the reaction of 1-amino-9-benzyl-6-iminopurine with diethoxymethyl acetate (DEMA). The reaction is carried out by refluxing the reactants in diethoxymethyl acetate for 4-5 hours. After the reaction is complete, the solvent is removed, and the residue is extracted with chloroform to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopurines.
Aplicaciones Científicas De Investigación
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an antitumor and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[3,1-i]purine
Uniqueness
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine is unique due to its specific structural features and the presence of a benzyl group, which imparts distinct biological activities. Compared to similar compounds, it exhibits a unique combination of antitumor and antiviral properties, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
4022-97-3 |
|---|---|
Fórmula molecular |
C13H10N6 |
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
3-benzyl-[1,2,4]triazolo[5,1-f]purine |
InChI |
InChI=1S/C13H10N6/c1-2-4-10(5-3-1)6-18-8-15-11-12(18)16-9-19-13(11)14-7-17-19/h1-5,7-9H,6H2 |
Clave InChI |
JYVQPVOBWNRPBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



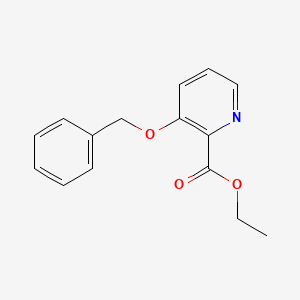
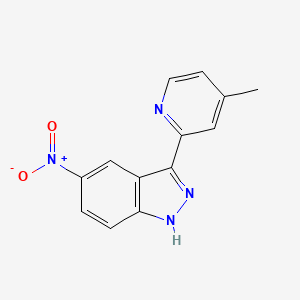

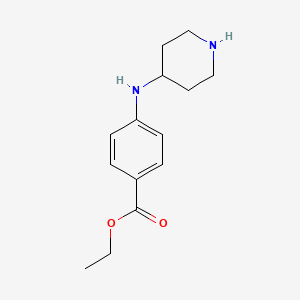
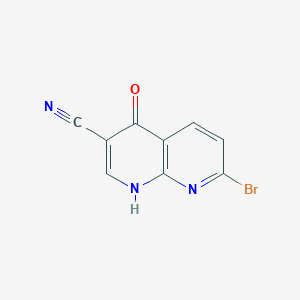

![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)

![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11861111.png)
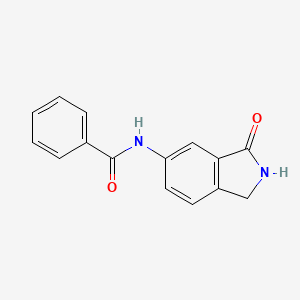
![Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11861132.png)
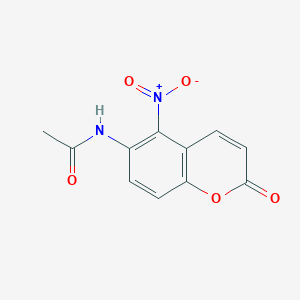
![4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine](/img/structure/B11861142.png)
